molecular formula C17H23N3O3S B2946303 Tert-butyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate CAS No. 1448054-69-0

Tert-butyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate

Cat. No.: B2946303
CAS No.: 1448054-69-0
M. Wt: 349.45
InChI Key: XXFUVAXMJFRBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been shown to have a range of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using tert-butyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying dopamine signaling in the brain. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells and may cause cell death.

Future Directions

There are several potential future directions for research on tert-butyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate. One area of research is in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and ADHD. Another potential direction is in the development of new anti-inflammatory drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to determine the potential toxicity of this compound and to develop methods for reducing its toxicity in lab experiments.

Synthesis Methods

The synthesis of tert-butyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate has been reported in several studies. The most common method involves the reaction of 1-(2-bromoethyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine with tert-butyl acetate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and at elevated temperatures. The yield of the reaction is typically around 70-80%.

Scientific Research Applications

Tert-butyl 2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate has been studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. Studies have shown that this compound has a high affinity for the dopamine transporter and can act as a potent inhibitor of dopamine reuptake. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

Properties

IUPAC Name

tert-butyl 2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-17(2,3)23-14(21)10-20-7-4-12(5-8-20)15-18-19-16(22-15)13-6-9-24-11-13/h6,9,11-12H,4-5,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFUVAXMJFRBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC(CC1)C2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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